molecular formula C7H7N5O2 B13532681 2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13532681
M. Wt: 193.16 g/mol
InChI Key: SAUYBXBOKRGXMI-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . This method also demonstrates good functional group tolerance and broad substrate scope.

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines often involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications, ensuring consistent yields and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the ring structure, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (Et3N).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various alkylated or acylated triazolopyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. For example, it has been shown to inhibit Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways related to inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity in various chemical reactions, while the amino group allows for further functionalization and derivatization.

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7N5O2/c1-4-2-5(12(13)14)3-11-6(4)9-7(8)10-11/h2-3H,1H3,(H2,8,10)

InChI Key

SAUYBXBOKRGXMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

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